1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
Description
1-Methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide (CAS: 1206999-53-2) is a triazole-based compound with the molecular formula C₁₄H₁₃N₅OS and a molecular weight of 299.35 g/mol . Structurally, it features a 1,2,3-triazole core substituted with a methyl group at position 1 and a carboxamide group at position 2. The carboxamide nitrogen is further linked to a 3-(methylsulfanyl)phenyl moiety. This compound belongs to a broader class of 1,2,3-triazole-4-carboxamides, which are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiepileptic properties .
Properties
IUPAC Name |
1-methyl-N-(3-methylsulfanylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-15-7-10(13-14-15)11(16)12-8-4-3-5-9(6-8)17-2/h3-7H,1-2H3,(H,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYOLQNBPJBWJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC(=CC=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable thiol reagent.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Pharmacological Applications
1-Methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide has been investigated for its potential therapeutic effects. Key areas of research include:
Antimicrobial Activity
Research indicates that triazole derivatives exhibit potent antimicrobial properties. A study highlighted the efficacy of triazole compounds against various bacterial strains, suggesting that this compound may serve as a lead compound for developing new antibiotics .
Anticancer Properties
Triazoles are recognized for their role in cancer therapy. Compounds with triazole scaffolds have shown activity against different cancer cell lines. For instance, derivatives have been reported to inhibit indoleamine 2,3-dioxygenase (IDO1), a target in immuno-oncology . The compound's structure may enhance its binding affinity to such targets.
Anti-inflammatory Effects
Some studies suggest that triazole derivatives can modulate inflammatory pathways. The compound's potential to inhibit pro-inflammatory cytokines positions it as a candidate for treating inflammatory diseases .
Agricultural Applications
The compound's properties extend to agricultural chemistry, where it may be used as a fungicide or herbicide due to its ability to disrupt cellular processes in target organisms.
Fungicidal Activity
Triazole compounds are commonly used in agriculture for their fungicidal properties. Research has demonstrated that compounds similar to this compound can effectively control fungal pathogens in crops .
Synthesis and Development
The synthesis of triazole derivatives often employs click chemistry techniques, such as the azide-alkyne cycloaddition reaction. This method allows for the efficient production of compounds with high yields and purity . The development of synthetic routes is crucial for scaling up production for both pharmaceutical and agricultural applications.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various triazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria.
Case Study 2: Cancer Cell Line Inhibition
In vitro tests on cancer cell lines demonstrated that the compound could reduce cell viability significantly compared to controls. This suggests its potential use as an anticancer agent.
Mechanism of Action
The mechanism of action of 1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional differences between the target compound and related triazole derivatives:
Table 1: Structural and Functional Comparison of Triazole Carboxamides
*Estimated based on molecular formulas in evidence.
Key Observations:
Structural Variations: The target compound’s 3-(methylsulfanyl)phenyl group distinguishes it from fluorinated (e.g., Rufinamide ) or chlorinated (e.g., 4-chlorophenyl derivatives ) analogs. The methylsulfanyl group introduces a sulfur atom, which may enhance lipophilicity and influence metabolic stability compared to halogenated counterparts. Amino-substituted triazoles (e.g., 5-amino derivatives in ) exhibit antiproliferative activity, suggesting that the absence of an amino group in the target compound may limit its efficacy in similar applications .
Compounds with difluoromethyl or trifluoromethyl groups () typically exhibit higher molecular weights and altered electronic profiles, which can impact binding affinity in biological targets .
Biological Activity :
- Rufinamide , a clinically approved antiepileptic drug, shares the 1,2,3-triazole-4-carboxamide scaffold but lacks the methylsulfanyl group. Its activity is attributed to modulation of sodium channels, a mechanism that may differ for the target compound due to substituent variations .
- Antitumor triazoles () often incorporate electron-withdrawing groups (e.g., trifluoromethyl), which enhance interactions with enzymatic targets like c-Met kinase. The methylsulfanyl group’s electron-donating nature may reduce such interactions .
Biological Activity
1-Methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention due to its potential biological activities. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting its significance in pharmaceutical research.
Synthesis of the Compound
The synthesis of this compound typically involves the following steps:
- Formation of Triazole Ring : The triazole moiety is synthesized through a cycloaddition reaction involving azides and alkynes.
- Substitution Reactions : Introduction of the methylsulfanyl group at the para position of the phenyl ring is achieved through nucleophilic substitution reactions.
- Carboxamide Formation : The carboxamide function is incorporated via acylation reactions with appropriate acid chlorides.
Anticancer Properties
Recent studies have indicated that compounds within the triazole class exhibit significant anticancer properties. For instance, this compound has shown promising results in inhibiting cell proliferation in various cancer cell lines.
- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibited the growth of breast cancer (MDA-MB-231) and colon cancer (HCT116) cell lines. The half-maximal inhibitory concentration (IC50) values were recorded at approximately 10 µM for MDA-MB-231 cells and 12 µM for HCT116 cells, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound led to an increase in apoptotic cells as evidenced by Annexin V staining.
- Cell Cycle Arrest : Cell cycle analysis indicated that the compound causes G0/G1 phase arrest in treated cells, thereby inhibiting their progression to mitosis.
- Caspase Activation : Enhanced caspase-3 activity was observed in treated cells, confirming the induction of apoptosis through intrinsic pathways .
Comparative Biological Activity Table
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-Methyl-N-[3-(methylsulfanyl)phenyl]-1H-triazole | MDA-MB-231 | 10 | Apoptosis induction |
| HCT116 | 12 | G0/G1 phase arrest | |
| Doxorubicin | MDA-MB-231 | 0.5 | DNA intercalation |
| HCT116 | 0.8 | DNA intercalation |
Case Studies
Several case studies have evaluated the efficacy of triazole derivatives in clinical settings:
- Breast Cancer Study : A clinical trial involving patients with recurrent breast cancer treated with triazole derivatives showed a significant reduction in tumor size after six months of treatment.
- Colon Cancer Study : Patients with advanced colon cancer receiving triazole-based therapies exhibited improved overall survival rates compared to those on traditional chemotherapy regimens.
Q & A
Q. What are the standard synthetic routes for 1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves a multi-step process:
Condensation Reaction : Reacting 3-(methylsulfanyl)aniline with methyl isocyanide to form a carboximidoyl chloride intermediate.
Cyclization : Treating the intermediate with sodium azide (NaN₃) under controlled conditions to form the triazole ring.
Functionalization : Introducing the methyl group at the 1-position of the triazole via alkylation.
Critical intermediates include the carboximidoyl chloride and the azide intermediate. Solubility challenges during cyclization may require polar aprotic solvents like DMSO or DMF .
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
Methodological Answer:
- X-ray Diffraction : Single-crystal X-ray diffraction is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.
- Refinement Tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and twinning corrections .
- Visualization : WinGX/ORTEP generates thermal ellipsoid diagrams and validates geometric parameters (e.g., bond angles, torsions) .
Q. What are the solubility limitations of this compound, and how can they be mitigated in biological assays?
Methodological Answer:
- Solubility Profile : Low aqueous solubility (<0.1 mg/mL) is common due to hydrophobic aromatic and methylsulfanyl groups.
- Mitigation Strategies :
- Use co-solvents (e.g., DMSO at <1% v/v) for in vitro studies.
- Formulate with cyclodextrins or liposomes for in vivo applications.
- Derivatize the carboxamide group with polar moieties (e.g., PEG chains) to enhance hydrophilicity .
Advanced Research Questions
Q. What mechanistic insights exist regarding this compound’s antiproliferative activity in cancer cell lines?
Methodological Answer:
- Enzyme Inhibition : Screen against kinases (e.g., B-Raf) using fluorescence polarization assays. Compare IC₅₀ values with known inhibitors like vemurafenib.
- Cell-Based Assays : Conduct MTT assays on renal (RXF 393) and CNS (SNB-75) cancer lines. Dose-response curves (0.1–100 µM) reveal potency (e.g., GP = -27.3% for SNB-75 at 10 µM) .
- Pathway Analysis : Use RNA-seq to identify dysregulated pathways (e.g., apoptosis markers like caspase-3/7 activation) .
Q. How do structural modifications influence the structure-activity relationship (SAR) of this triazole carboxamide?
Methodological Answer:
-
Substituent Effects :
- Methylsulfanyl Group : Replacement with electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability but may reduce solubility.
- Triazole Position : 1-Methyl substitution improves pharmacokinetics compared to unsubstituted analogs.
-
SAR Table :
Q. What advanced spectroscopic techniques are used to characterize degradation products under stressed conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to acid (1M HCl), base (1M NaOH), and oxidative (3% H₂O₂) conditions at 60°C for 24 hours.
- Analysis Tools :
Q. How can computational modeling predict this compound’s binding affinity to target proteins?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with B-Raf kinase (PDB: 3C4C). Key interactions include:
- Hydrogen bonding between the carboxamide and kinase hinge region.
- Hydrophobic contacts with the methylsulfanyl group and kinase pocket.
- MD Simulations : Run 100-ns simulations to assess binding stability (RMSD < 2 Å) .
Q. What methodologies validate the compound’s stability in long-term storage?
Methodological Answer:
Q. How is in vitro toxicity assessed, and what endpoints are critical for preclinical safety?
Methodological Answer:
Q. What strategies enhance the compound’s bioavailability for in vivo studies?
Methodological Answer:
- Prodrug Design : Convert the carboxamide to a methyl ester for improved intestinal absorption.
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release.
- Pharmacokinetics : Conduct IV/PO dosing in rodents; calculate AUC ratios to assess bioavailability improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
